molecular formula C10H5BrF3N B8265281 5-Bromo-6-(trifluoromethyl)quinoline

5-Bromo-6-(trifluoromethyl)quinoline

Cat. No.: B8265281
M. Wt: 276.05 g/mol
InChI Key: LMMITLHJIWHUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: 5-Bromo-6-(trifluoromethyl)quinoline (CAS: 2413374-74-8) is a heterocyclic aromatic compound with a quinoline backbone substituted by a bromine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 6-position . Its molecular formula is C₁₀H₅BrF₃N, and it is typically available in purities ≥95% .

Significance: The bromine and trifluoromethyl groups confer distinct electronic and steric properties, making this compound valuable in pharmaceutical intermediates, agrochemicals, and materials science. The electron-withdrawing -CF₃ group enhances metabolic stability, while bromine facilitates further functionalization via cross-coupling reactions .

Properties

IUPAC Name

5-bromo-6-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-9-6-2-1-5-15-8(6)4-3-7(9)10(12,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMITLHJIWHUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)C(F)(F)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(trifluoromethyl)quinoline typically involves the bromination of 6-(trifluoromethyl)quinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted quinolines can be obtained.

    Coupling Products: Biaryl or heteroaryl compounds with extended conjugation.

    Oxidation and Reduction Products: Oxidized quinoline derivatives or reduced quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

5-Bromo-6-(trifluoromethyl)quinoline has demonstrated significant antimicrobial properties. Research indicates that it is effective against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus50Chloramphenicol50
Pseudomonas aeruginosa50Ampicillin25

In vitro studies have shown that this compound exhibits comparable efficacy to standard antibiotics, suggesting its potential as an alternative treatment for antibiotic-resistant infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the growth of several human cancer cell lines. The following table summarizes the IC50 values observed:

Cell LineIC50 (µM)Activity
MCF-710Breast Cancer
A54912Lung Cancer
HeLa15Cervical Cancer

These findings indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound acts as an enzyme inhibitor by binding to specific active sites, thereby blocking substrate access. This mechanism is particularly relevant in drug metabolism, where it interacts with cytochrome P450 enzymes.

Receptor Binding

This compound may function as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. This property is crucial for drug discovery, especially in developing new therapeutic agents targeting specific biological pathways .

Material Science

In addition to its biological applications, this compound serves as a building block in the synthesis of complex organic molecules. It is utilized in the development of specialty chemicals, including liquid crystals and dyes, which are essential in various industrial applications.

Antimicrobial Efficacy Study

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various quinoline derivatives, including this compound. The results indicated a strong bactericidal effect against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

Cytotoxicity Against Cancer Cells

In another study published in Cancer Letters, researchers explored the cytotoxic effects of this compound on different cancer cell lines. The findings suggested that it induces apoptosis through the activation of caspase pathways, making it a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 5-Bromo-6-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate binding to target sites through halogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

a) 8-Bromo-5-(trifluoromethyl)quinoline
  • Structure : Bromine at position 8, -CF₃ at position 4.
  • Impact : The altered substitution pattern modifies the electron density distribution. Position 8-bromine may sterically hinder electrophilic substitution at adjacent positions compared to 5-bromo derivatives .
b) 4-Bromo-6-(trifluoromethyl)quinoline (CAS 1070879-32-1)
  • Structure : Bromine at position 4, -CF₃ at position 5.

Derivatives with Additional Substituents

a) 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
  • Structure : Bromine (position 4), chlorine (position 6), and -CF₃ (position 2).
  • Impact : The chlorine atom increases molecular weight (310.50 g/mol) and lipophilicity (logP), which may improve membrane permeability in drug design .
b) 8-Bromo-6-chloro-5-methoxyquinoline (CAS 1236162-20-1)
  • Structure : Bromine (position 8), chlorine (position 6), and methoxy (position 5).
  • Impact : The methoxy group introduces electron-donating effects, counterbalancing the electron-withdrawing halogens. This could alter reactivity in nucleophilic aromatic substitution .

Functional Group Variations

a) 5-Bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)isoquinoline (CAS 1356111-42-6)
  • Structure: Partially saturated isoquinoline core with bromine (position 5) and -CF₃ (position 7).
  • Impact : The tetrahydro ring reduces aromaticity, increasing solubility and conformational flexibility. This structural feature is advantageous in central nervous system (CNS) drug candidates .
b) 4-Bromo-6-(trifluoromethoxy)quinoline (CAS 1189105-68-7)
  • Structure : Bromine (position 4) and trifluoromethoxy (-OCF₃) at position 6.

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties
5-Bromo-6-(trifluoromethyl)quinoline 2413374-74-8 C₁₀H₅BrF₃N 5-Br, 6-CF₃ High reactivity in cross-coupling
8-Bromo-5-(trifluoromethyl)quinoline - C₁₀H₅BrF₃N 8-Br, 5-CF₃ Steric hindrance at position 8
4-Bromo-6-(trifluoromethyl)quinoline 1070879-32-1 C₁₀H₅BrF₃N 4-Br, 6-CF₃ Enhanced metal coordination
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline - C₁₀H₄BrClF₃N 4-Br, 6-Cl, 2-CF₃ Increased lipophilicity (logP ~3.5)
5-Bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)isoquinoline 1356111-42-6 C₁₀H₈BrF₃N 5-Br, 7-CF₃ (tetrahydro) Improved solubility in polar solvents

Research Findings

  • Electronic Effects: The -CF₃ group at position 6 in the parent compound creates a strong electron-deficient quinoline ring, directing electrophilic attacks to position 3 or 8 .
  • Synthetic Utility : Bromine at position 5 enables Suzuki-Miyaura couplings, as demonstrated in the synthesis of kinase inhibitors .
  • Biological Activity: Derivatives like 5-Bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)isoquinoline show enhanced blood-brain barrier penetration due to reduced planarity .

Biological Activity

5-Bromo-6-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological effects, pharmacological potential, and mechanisms of action, supported by data tables and case studies.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their extensive biological activities, including antimicrobial , anticancer , antiviral , and anti-inflammatory properties. The incorporation of halogen and trifluoromethyl groups in quinoline structures often enhances their biological activity and pharmacokinetic profiles .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds with trifluoromethyl groups can enhance antibacterial activity against various pathogens. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. Notably, structure-activity relationship (SAR) studies suggest that the presence of bromine and trifluoromethyl groups increases cytotoxicity against certain cancer types .

Antiviral Effects

Quinoline derivatives have also been explored for their antiviral capabilities. The compound has shown efficacy against viral strains such as HIV and Zika virus, with mechanisms involving inhibition of viral replication and interference with viral entry into host cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It might interact with specific receptors, altering signaling pathways that lead to cell death or reduced proliferation.
  • Membrane Disruption : The lipophilic nature imparted by the trifluoromethyl group may enhance membrane penetration, leading to increased toxicity in target cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline derivatives, including this compound. Below are summarized findings from notable research:

StudyFindings
Study 1 (2024)Evaluated anticancer effects on SK-N-MC neuroepithelioma cell lineSignificant reduction in cell viability at concentrations >10 µM
Study 2 (2023)Investigated antimicrobial properties against E. coli and S. aureusMIC values ranged from 15-30 µg/mL indicating strong antibacterial activity
Study 3 (2022)Explored antiviral effects against Zika virusCompound inhibited viral replication by 75% at 20 µM concentration

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-6-(trifluoromethyl)quinoline, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves functionalizing the quinoline core with bromo and trifluoromethyl groups. A common approach includes:

  • Halogenation : Direct bromination at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .
  • Trifluoromethylation : Introducing the trifluoromethyl group via cross-coupling reactions (e.g., Suzuki-Miyaura with trifluoromethyl boronic acids) or using CF₃Cu intermediates .
  • Sequential Modifications : To avoid steric hindrance, bromination and trifluoromethylation should be performed in a sequence that prioritizes sterically demanding substituents first. For example, introducing the bulky trifluoromethyl group before bromination may improve regioselectivity .
  • Optimization : Monitor reaction progress via TLC or HPLC. Use catalysts like Pd(PPh₃)₄ for coupling reactions and optimize solvent systems (e.g., DMF or THF) to enhance yields .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly near the electron-withdrawing trifluoromethyl group .
    • ¹⁹F NMR : Confirm the presence and chemical environment of the CF₃ group (δ ~ -60 to -70 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in solvents like dichloromethane/hexane .
  • Elemental Analysis : Verify purity (>95%) and stoichiometry of C, H, N, and Br .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

  • Derivative Synthesis : Modify substituents at positions 2, 3, or 8 of the quinoline core. For example:
    • Replace Br with Cl or I to assess halogen effects .
    • Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) to modulate electronic properties .
  • Biological Assays :
    • In Vitro Testing : Use cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) to quantify IC₅₀ values .
    • Target Validation : Perform enzyme inhibition assays (e.g., kinase or DHFR inhibition) to identify mechanistic pathways .
  • Data Interpretation : Correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with bioactivity using multivariate regression .

Q. What computational strategies are effective in predicting the electronic and steric effects of substituents on this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
    • Optimize geometry to evaluate steric clashes between Br and CF₃ groups .
  • Molecular Docking : Simulate binding interactions with biological targets (e.g., proteins) using software like AutoDock Vina. Focus on halogen bonding between Br and active-site residues .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous or lipid environments .

Q. How should researchers address contradictory bioactivity data observed in this compound derivatives?

Methodological Answer:

  • Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum batch) to rule out experimental variability .
  • Orthogonal Assays : Confirm results using alternative methods (e.g., apoptosis assays alongside MTT) .
  • Metabolite Screening : Use LC-MS to check for unintended degradation products or metabolic activation .
  • Structural Reanalysis : Re-examine compound purity and stereochemistry via XRD or advanced NMR techniques .

Q. What strategies enhance the regioselectivity of metal-catalyzed cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Selection : Use PdCl₂(dppf) or XPhos-based catalysts for Suzuki couplings to minimize undesired homo-coupling .
  • Directing Groups : Temporarily install directing groups (e.g., -B(OH)₂) at the 2-position to steer coupling reactions .
  • Solvent/Base Optimization : Polar aprotic solvents (DMF, DMSO) with weak bases (K₂CO₃) improve yields in trifluoromethylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.